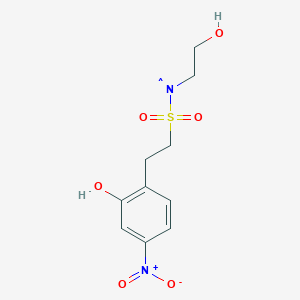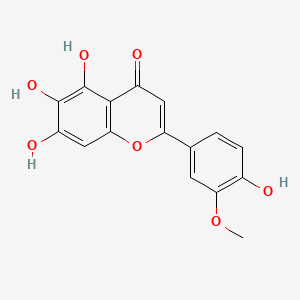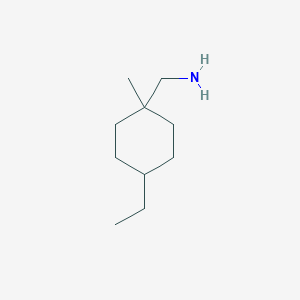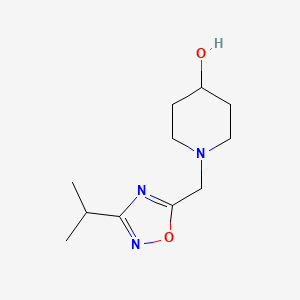
Starbld0024909
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(2-hydroxyethyl)-S-(4-nitrophenyl)ethane-1-sulfonamido is a complex organic compound that features a sulfonamide group, a nitrophenyl group, and hydroxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-hydroxyethyl)-S-(4-nitrophenyl)ethane-1-sulfonamido typically involves multi-step organic reactions. One possible route could include:
Nitration: Introduction of the nitro group to a phenyl ring.
Sulfonation: Addition of a sulfonamide group to the nitrophenyl compound.
Hydroxyethylation: Introduction of hydroxyethyl groups through reactions with ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The sulfonamide group may participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids from hydroxyethyl groups.
Reduction: Formation of amine derivatives from the nitro group.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to the sulfonamide group.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Antibacterial Agents: Sulfonamide derivatives are known for their antibacterial properties.
Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.
Industry
Materials Science: Use in the development of new materials with specific properties.
Chemical Sensors: Potential use in the development of sensors for detecting specific substances.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(2-hydroxyethyl)-S-(4-nitrophenyl)ethane-1-sulfonamido would depend on its specific application. For example:
Enzyme Inhibition: The sulfonamide group may mimic the structure of natural substrates, binding to the active site of enzymes and inhibiting their activity.
Antibacterial Action: The compound may interfere with bacterial cell wall synthesis or other vital processes.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Nitrophenol: Contains a nitro group and a phenol group, used in various chemical applications.
Hydroxyethyl Sulfonamides: Compounds with similar hydroxyethyl and sulfonamide groups.
Uniqueness
2-hydroxy-N-(2-hydroxyethyl)-S-(4-nitrophenyl)ethane-1-sulfonamido is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler compounds.
Propiedades
Fórmula molecular |
C10H13N2O6S |
|---|---|
Peso molecular |
289.29 g/mol |
InChI |
InChI=1S/C10H13N2O6S/c13-5-4-11-19(17,18)6-3-8-1-2-9(12(15)16)7-10(8)14/h1-2,7,13-14H,3-6H2 |
Clave InChI |
GWGWBGQPLTWONR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])O)CCS(=O)(=O)[N]CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15279211.png)


![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)







![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
